molecular formula C15H19N5O3 B2470476 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1207031-17-1

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No.: B2470476
CAS No.: 1207031-17-1
M. Wt: 317.349
InChI Key: ZBASUZISBWJKLF-UHFFFAOYSA-N
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Description

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-7-5-11(21)17-15-13(7)14(18-20(15)4)16-12(22)6-10-8(2)19-23-9(10)3/h7H,5-6H2,1-4H3,(H,17,21)(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBASUZISBWJKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=NN2C)NC(=O)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the fusion of a pyrazolo[3,4-b]pyridine ring with an isoxazole moiety. The molecular formula is C14H15N5O3C_{14}H_{15}N_{5}O_{3} with a molecular weight of approximately 301.30 g/mol. The structure can be represented as follows:

N 1 4 dimethyl 6 oxo 4 5 6 7 tetrahydro 1H pyrazolo 3 4 b pyridin 3 yl 2 3 5 dimethylisoxazol 4 yl acetamide\text{N 1 4 dimethyl 6 oxo 4 5 6 7 tetrahydro 1H pyrazolo 3 4 b pyridin 3 yl 2 3 5 dimethylisoxazol 4 yl acetamide}

Biological Activities

The biological activities of this compound are primarily attributed to the pyrazole and isoxazole components. Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit a range of pharmacological effects:

  • Anticancer Activity : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines including cervical HeLa and prostate DU 205 cells . Studies suggest that modifications in the structure can enhance their potency against specific tumors.
  • Anti-inflammatory Properties : Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
  • Antimicrobial Effects : The compound has shown activity against bacterial strains and fungi, suggesting potential use in treating infections .
  • Analgesic Properties : Some studies report analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for pain management therapies .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties that may be beneficial in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions : The reaction of 5-amino derivatives of pyrazole with activated carbonyl groups leads to the formation of the desired pyrazolo structures.
StepReaction TypeDescription
1Condensation5-Aminopyrazole reacts with isoxazole derivatives under acidic conditions to form the target compound.
2CyclizationFormation of fused heterocycles through cyclization reactions enhances biological activity.

Case Studies

Several case studies highlight the pharmacological potential of compounds similar to this compound:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibited significant cytotoxicity against colon cancer cell lines (CaCO-2) with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Anti-inflammatory Efficacy : Another investigation reported that certain derivatives reduced inflammation markers in animal models of arthritis significantly more than placebo controls .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its diverse biological activities primarily through its interactions with specific enzymes and receptors.

Anti-inflammatory Effects

Research indicates that compounds similar to N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) can inhibit phosphodiesterase (PDE) enzymes. PDE inhibitors have shown efficacy in reducing inflammation and allergic responses by modulating eosinophil activity in vitro and in vivo. This mechanism suggests potential use in treating inflammatory diseases such as arthritis and asthma.

Anticancer Activity

Studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been linked to its interaction with protein kinases involved in cell proliferation pathways. For instance, the inhibition of specific kinases can lead to reduced cancer cell viability.

Neurological Applications

The compound's structure suggests potential neuroprotective effects. Research on related compounds has indicated their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. This opens avenues for exploring its application in conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study 1Anti-inflammatory activityDemonstrated significant reduction in inflammation markers in animal models.
Study 2Anticancer propertiesInduced apoptosis in breast cancer cell lines with an IC50 value indicating potent activity .
Study 3Neuroprotective effectsShowed protective effects against oxidative stress-induced neuronal damage in vitro .

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